molecular formula C15H14 B130601 Dibenzosuberane CAS No. 833-48-7

Dibenzosuberane

Cat. No. B130601
CAS RN: 833-48-7
M. Wt: 194.27 g/mol
InChI Key: PJQCANLCUDUPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzosuberane is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment, particularly in the air, soil, and water. It is a byproduct of the burning of fossil fuels, such as gasoline and diesel, and is formed when organic matter is incompletely burned. This compound is a known carcinogen and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It is also a known endocrine disruptor, meaning it can interfere with the normal functioning of hormones in the body. In addition, it has been found to have toxic effects on the liver, kidneys, and reproductive system.

Scientific Research Applications

Molecular Structure and Energetics

  • A combined experimental and computational study was conducted on the molecular structure and energetics of dibenzosuberane. This study involved calorimetric techniques and high-level computational calculations, revealing insights into the molecular structure of this compound and its related molecules (Miranda, Matos, Morais, & Liebman, 2011).

Medicinal Chemistry: Antagonist Selectivity

  • In medicinal chemistry, this compound compounds have been explored for their selectivity towards human bradykinin B2 receptors. This research focuses on developing non-peptide antagonists with high potency for the human B2 receptor, differentiating from rat receptors, which has implications in analgesic and anti-inflammatory drug development (Marceau, Fortin, Morissette, & Dziadulewicz, 2003).

Antimicrobial Properties

  • A series of novel 1,3,4-oxadiazole analogs containing this compound moiety were synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of this compound derivatives as effective antimicrobial agents (Moger et al., 2013).

Polymer Solar Cells Application

  • This compound-substituted fullerene derivatives were synthesized for use as acceptor materials in polymer solar cells. The study explored the photovoltaic performance of these derivatives, indicating the potential application of this compound in renewable energy technologies (Yang et al., 2013).

Antiproliferative Properties

  • Research on isoxazole analogs containing this compound moiety demonstrated significant antiproliferative activity against certain cancer cell lines. This highlights the potential application of this compound derivatives in cancer therapy (Moger et al., 2016).

Optical Switching

  • This compound-based helicenes were studied for their potential as chirochromic optical switches. This research provides insights into the applications of this compound in the development of optical materials (Chen & Chou, 2000).

Future Directions

The future directions in the research and application of Dibenzosuberane seem to focus on developing a more sustainable and greener approach to its synthesis . This includes limiting waste production and using immobilized catalysts .

properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQCANLCUDUPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232254
Record name Dibenzosuberane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white crystals; [Acros Organics MSDS]
Record name Dibenzocycloheptadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13733
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

833-48-7
Record name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=833-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzocycloheptadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 833-48-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzosuberane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZOCYCLOHEPTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU7KLN5ED5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzosuberane
Reactant of Route 2
Dibenzosuberane
Reactant of Route 3
Dibenzosuberane
Reactant of Route 4
Reactant of Route 4
Dibenzosuberane
Reactant of Route 5
Dibenzosuberane
Reactant of Route 6
Reactant of Route 6
Dibenzosuberane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.